![molecular formula C20H15Cl2FN2O4S B7696468 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting specific enzymes or pathways involved in cancer cell growth and proliferation. For example, Zhang et al. (2019) found that the compound could inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. For example, a study by Zhang et al. (2018) found that the compound could increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in lung cancer cells. Another study by Zhang et al. (2019) found that the compound could inhibit the migration and invasion of breast cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide in laboratory experiments is its potential pharmacological applications in cancer treatment. However, one limitation is that the compound may have different effects on different types of cancer cells. Therefore, further studies are needed to determine the specificity of the compound for different types of cancer cells.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide. One direction is to study the compound's effects on other types of cancer cells. Another direction is to investigate the potential use of the compound in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical applications.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications in cancer treatment. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further studies are needed to fully understand the compound's pharmacological properties and to optimize its potential for clinical applications.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been reported in various scientific studies. One of the methods used for its synthesis involves the reaction of 3-chlorobenzoic acid with 2-amino-5-methoxybenzenesulfonamide in the presence of a coupling reagent and a base. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to yield the final product (Kumar et al., 2017).
Scientific Research Applications
3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been studied for its potential pharmacological applications. One of its applications is in the treatment of cancer. In a study conducted by Zhang et al. (2019), the compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Zhang et al. (2018) found that the compound could inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
3-chloro-N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O4S/c1-29-19-8-6-15(30(27,28)25-14-5-7-17(23)16(22)10-14)11-18(19)24-20(26)12-3-2-4-13(21)9-12/h2-11,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPNJYRTPXGNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
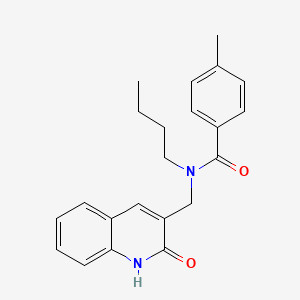
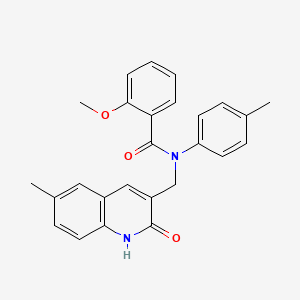
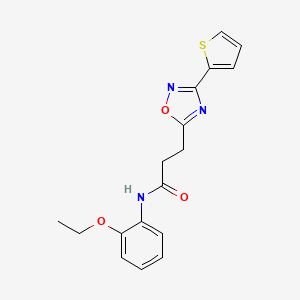
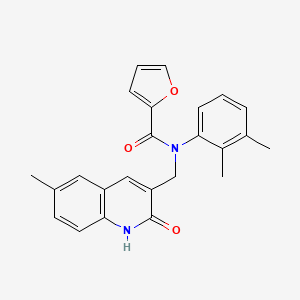


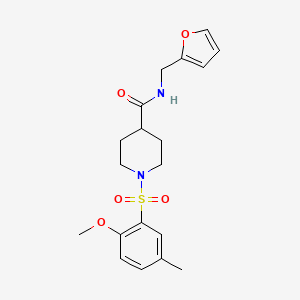
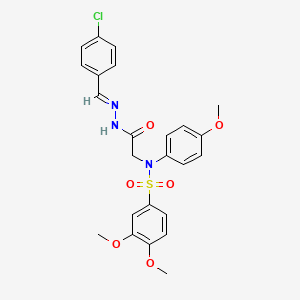
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
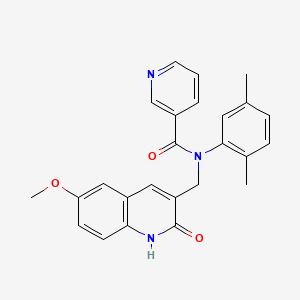
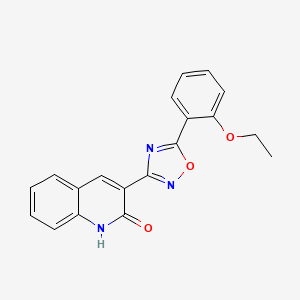
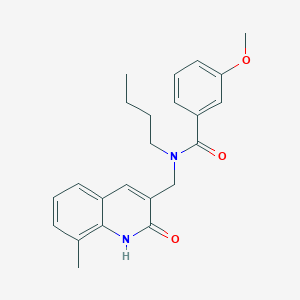
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)